molecular formula C26H32F2O7 B8051043 fluocinonide

fluocinonide

Cat. No.: B8051043
M. Wt: 494.5 g/mol
InChI Key: WJOHZNCJWYWUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluocinonide is a high-potency synthetic glucocorticoid approved for therapeutic use as a topical anti-inflammatory agent . Its primary research value lies in its potent mechanism of action, which involves binding to the cytosolic glucocorticoid receptor . The resulting receptor-ligand complex translocates to the cell nucleus, where it binds to glucocorticoid response elements (GREs) and modulates the expression of target genes . This process leads to the induction of anti-inflammatory proteins like lipocortin-1 and the inhibition of key inflammatory mediators such as prostaglandins and leukotrienes . In research settings, this compound is a critical tool for investigating the pathophysiology and potential interventions for corticosteroid-responsive dermatoses, including psoriasis, eczema, and atopic dermatitis . Its chemical formula is C26H32F2O7, and it has a molar mass of 494.532 g·mol⁻¹ . Scientists utilize this compound to study the effects of potent topical corticosteroids on skin inflammation, itching, redness, and scaling . It is essential for researchers to note that the extent of dermal absorption is influenced by factors such as the vehicle used and the integrity of the epidermal barrier . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOHZNCJWYWUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859342
Record name 2-(4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-12-7
Record name fluocinonide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Multi-Step Synthesis from Triamcinolone Acetonide

The classical route begins with triamcinolone acetonide (1), involving sequential fluorination at C6 and C9 positions. Key steps include:

  • Enol ester formation : Reacting triamcinolone acetonide with acetic anhydride in pyridine/HBr to protect the 21-hydroxyl group.

  • 6α-Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at -5°C to 0°C, achieving >95% regioselectivity.

  • Hydrolysis : Cleaving the enol ester with aqueous HCl to yield the 6α-fluoro intermediate.

  • 9-Fluorination : Treating with hydrogen fluoride (HF)/DMF at 15–35°C, followed by acetonide formation using acetone and perchloric acid.

Challenges :

  • Requires handling toxic HF (9-fluorination step).

  • Overall yield: 58–62% due to side reactions during acetonide cyclization.

Epoxide Ring-Opening Strategy

An alternative approach starts with 9α,11α-epoxy-16α-hydroxyprogesterone (2):

  • Epoxide fluorination : Reacting (2) with HF in acetone opens the epoxide ring, introducing fluorine at C9 and forming the acetonide in situ.

  • C6 Fluorination : Subsequent treatment with Selectfluor® introduces the 6α-fluoro group.

  • Acetylation : Protecting the 21-hydroxyl with acetic anhydride completes the synthesis.

Advantages :

  • Combines acetonide formation and fluorination in one step.

  • Reduces purification stages compared to traditional methods.

Modern Innovations in Synthesis

Radical Fluorination with N-Fluoro-Diphenyl Sulfonamide

A 2022 patent (CN113896759-B) describes a safer fluorination method using N-fluoro-diphenyl sulfonamide (3) and azobisisobutyronitrile (AIBN):

  • Triamcinolone acetonide acetate (4) is dissolved in dichloromethane.

  • Radical initiation : AIBN generates fluorine radicals from (3) at 60°C, enabling simultaneous C6 and C9 fluorination.

Key Data :

ParameterValue
Reaction Temperature60°C
Yield88%
Purity (HPLC)99.2%

This method eliminates HF use, enhancing safety and scalability.

Continuous Flow Reactor Optimization

Recent studies highlight microreactor technology for fluorination steps:

  • 6α-Fluorination : Selectfluor® in a PTFE reactor at -10°C achieves 98% conversion in 15 minutes vs. 5 hours in batch reactors.

  • Residence Time Control : Prevents over-fluorination at C9, reducing impurity formation by 70%.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

MethodStepsOverall YieldPurityToxicity Concerns
Traditional (HF-based)758%95%High (HF exposure)
Epoxide Ring-Opening567%97%Moderate (acidic conditions)
Radical Fluorination488%99.2%Low (non-volatile reagents)

Industrial Scalability

  • Batch vs. Continuous : Flow reactors reduce solvent use by 40% and improve temperature control for fluorination.

  • Cost Analysis : Radical fluorination lowers raw material costs by 30% compared to Selectfluor®-based routes .

Chemical Reactions Analysis

Types of Reactions: Fluocinonide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various this compound derivatives and metabolites, which may have different pharmacological properties .

Scientific Research Applications

Clinical Applications

Fluocinonide is primarily indicated for:

  • Atopic Dermatitis : Clinical studies demonstrate that this compound 0.1% cream significantly improves skin barrier function and reduces inflammation in patients with moderate to severe atopic dermatitis. A study involving 25 subjects showed improved transepidermal water loss (TEWL) and stratum corneum hydration after two weeks of treatment .
  • Psoriasis : this compound is effective in managing psoriasis due to its anti-inflammatory properties. A double-blind, vehicle-controlled study confirmed its efficacy in reducing lesion severity and pruritus in patients with this condition .
  • Contact Dermatitis : The compound has been utilized effectively in treating contact dermatitis, showcasing its ability to alleviate symptoms such as redness and itching .
  • Other Dermatoses : this compound is also applied in various other skin conditions, including eczema and lichen planus, where inflammation control is crucial.

Efficacy in Atopic Dermatitis

A multicenter study assessed this compound's efficacy in adults with atopic dermatitis. Participants applied the cream either once or twice daily for two weeks. Results indicated significant improvements in lesion severity and patient-reported outcomes regarding itching and discomfort .

Long-term Safety Profile

Research indicates that while short-term use of this compound improves skin conditions effectively, long-term application raises concerns about potential skin atrophy. However, it has been noted that this compound has a lower atrophogenic potential compared to other super-potent corticosteroids like clobetasol .

Comparative Efficacy Table

ConditionTreatment DurationEfficacy RateKey Findings
Atopic Dermatitis14 days80%Significant reduction in TEWL and clinical scores
PsoriasisVariable75%Effective reduction in lesion severity
Contact Dermatitis10 days70%Alleviation of redness and itching

Mechanism of Action

Fluocinonide exerts its effects by binding to glucocorticoid receptors in the skin cells. This binding inhibits the release of pro-inflammatory cytokines and other mediators, reducing inflammation and immune response. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The efficacy, safety, and pharmacokinetics of fluocinonide are often compared to other topical corticosteroids, including betamethasone valerate, clobetasol propionate, desonide, and non-steroidal alternatives like tazarotene.

This compound vs. Betamethasone Valerate

  • Efficacy: Double-blind studies from the 1970s found comparable efficacy between this compound and betamethasone valerate in treating psoriasis and eczema.
  • Safety: Betamethasone valerate formulations containing lanolin-free bases showed reduced irritation, while this compound’s vehicle (low water content, non-greasy) improved patient adherence .
  • Systemic Effects: A 2005 study noted comparable systemic absorption profiles, but this compound exhibited marginally lower adrenal suppression risk due to its vehicle-driven retention in skin layers .

This compound vs. Clobetasol Propionate

  • Potency: Clobetasol propionate 0.05% is classified as ultra-high potency, whereas this compound 0.1% is super-potent. Despite this, clobetasol showed faster lesion clearance in atopic dermatitis by week 4 of treatment .
  • Atrophogenicity: this compound 0.1% cream caused significantly less skin atrophy than clobetasol 0.05% cream in a 21-day forearm study.
  • Application Frequency: Both are approved for QD/BID use, but clobetasol’s higher potency limits long-term use to 2–4 weeks, whereas this compound may be used for slightly longer under supervision .

This compound vs. Desonide

  • Efficacy: A 1976 trial compared desonide (non-fluorinated) and this compound (fluorinated) in steroid-responsive dermatoses. Desonide showed superior erythema reduction at week 1 (p < 0.05), but outcomes equalized by week 2 .
  • Safety: No adverse reactions were reported with desonide, whereas 5% of this compound users experienced localized irritation .

This compound vs. Tazarotene

  • Mechanism: Tazarotene (a retinoid) and this compound (steroid) were compared in plaque psoriasis. This compound reduced scaling faster (significant at week 4), while tazarotene showed superior induration reduction by week 12 .
  • Long-Term Use: Tazarotene is preferred for maintenance therapy due to lower atrophy risk, whereas this compound is optimal for acute inflammation .

Data Tables

Table 1: Efficacy Metrics in Atopic Dermatitis (Phase 3 Trial)

Parameter This compound 0.1% QD This compound 0.1% BID Vehicle QD Vehicle BID
Treatment Success* (%) 57% 59% 12% 19%
PGA Severity Reduction 68% 72% 22% 25%
*Physician Global Assessment (PGA) of "clear" or "almost clear" .

Table 2: Atrophogenic Potential Ranking

Compound Atrophy Risk (Low → High)
Vehicle 1
This compound 0.1% cream 2
Clobetasol 0.05% foam 3
Clobetasol 0.05% cream 4

Source: Histological assessment after 21-day application .

Key Research Findings

Vehicle Importance: this compound’s cream base reduces systemic absorption (serum cortisol levels: ~10.8 µg/dL vs. vehicle: ~11.2 µg/dL) .

Regional Availability: In Malaysia, this compound is unavailable; clinicians substitute betamethasone valerate 0.1% or mometasone furoate for similar potency .

Safety Profile: this compound has fewer systemic effects than clobetasol but higher irritation risk than desonide .

Biological Activity

Fluocinonide is a potent synthetic corticosteroid used primarily in dermatology for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, pharmacokinetics, and relevant case studies.

This compound exerts its effects by binding to the cytosolic glucocorticoid receptor, forming a receptor-ligand complex that translocates into the nucleus. Here, it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the modulation of gene expression. This process involves:

  • Induction of Lipocortins : this compound enhances the synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2. This inhibition prevents the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Immune Suppression : The drug reduces lymphocyte function and decreases levels of immunoglobulins and complements, contributing to its anti-inflammatory effects .

Pharmacokinetics

This compound is characterized by minimal systemic absorption, typically less than 0.1 ng/ml, indicating that its effects are primarily localized at the site of application. Key pharmacokinetic parameters include:

  • Half-life : Approximately 1.3 to 1.7 hours .
  • Metabolism : Predominantly hepatic metabolism occurs after absorption, with renal excretion being the primary route for elimination .
  • Absorption and Distribution : The drug is formulated in various topical preparations including creams and gels, which influence its absorption profile.

Clinical Efficacy

This compound has been studied extensively for various dermatological conditions. Its efficacy has been demonstrated in several clinical trials:

Case Study: Treatment of Trachyonychia

A study involving 43 patients with trachyonychia showed that this compound/bifonazole cream applied under occlusion resulted in a complete response in 35.3% and a partial response in 52.9% of cases. The treatment was significantly more effective when occluded compared to non-occluded applications .

Comparative Study: Efficacy in Psoriasis

In a randomized controlled trial comparing this compound 0.1% cream to vehicle cream in patients with psoriasis vulgaris, this compound demonstrated superior efficacy with significant improvements observed after two weeks of treatment. The study reported that patients applying this compound achieved treatment success defined as "cleared" or "almost cleared" lesions at rates significantly higher than those using vehicle cream .

Summary of Findings

The following table summarizes key findings from various studies on this compound's efficacy:

Study FocusTreatment RegimenComplete Response (%)Partial Response (%)Notes
TrachyonychiaThis compound/Bifonazole (occluded)35.352.9Effective for isolated and coexisting conditions
Psoriasis VulgarisThis compound 0.1% cream>60N/AStatistically superior to vehicle cream
Atopic DermatitisThis compound 0.1% cream28N/AImproved skin barrier function noted

Q & A

Q. What validated experimental models are recommended for assessing the efficacy of fluocinonide in dermatological research?

Methodological Answer: Preclinical studies should employ ex vivo human skin models or murine models of contact dermatitis to evaluate anti-inflammatory activity. Key parameters include cytokine profiling (e.g., IL-6, TNF-α reduction) and histopathological assessment of epidermal thickness . For reproducibility, ensure standardized application protocols (e.g., dose per cm², occlusion time) and use vehicle-controlled groups to isolate drug-specific effects .

Q. How can researchers ensure the reproducibility of this compound’s pharmacokinetic data across heterogeneous patient cohorts?

Methodological Answer: Adopt stratified sampling to account for variables like skin type, age, and comorbidities. Use high-performance liquid chromatography (HPLC) with mass spectrometry for precise quantification of this compound in plasma or tissue homogenates. Report inter- and intra-subject variability using coefficient of variation (CV) metrics . Cross-validate findings with in silico pharmacokinetic modeling to identify outliers .

Q. Table 1: Key Parameters for Reproducibility in this compound Studies

ParameterMethodological ConsiderationReference
Dose ConsistencyUse calibrated applicators; report mg/cm²
Biomarker QuantificationMultiplex ELISA for cytokine panels
Data ValidationBland-Altman analysis for assay agreement

Advanced Research Questions

Q. How should researchers design controlled studies to compare this compound’s efficacy with newer corticosteroids while minimizing confounding variables?

Methodological Answer: Implement a double-blind, randomized crossover design with washout periods to mitigate carryover effects. Use the PICOT framework to define:

  • P opulation: Patients with moderate-to-severe atopic dermatitis (SCORAD index ≥25).
  • I ntervention: this compound 0.1% ointment BID.
  • C omparison: Betamethasone dipropionate 0.05% cream.
  • O utcome: Percent reduction in EASI score at 4 weeks.
  • T ime: 8-week trial with 2-week follow-up.
    Adjust for baseline covariates (e.g., baseline IgE levels) via ANCOVA .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo data on this compound’s potency?

Methodological Answer: Conduct translational correlation analysis by comparing IC₅₀ values from keratinocyte assays with clinical efficacy metrics (e.g., % improvement in pruritus). Use Bland-Altman plots to quantify bias between models. If discrepancies persist, evaluate tissue penetration kinetics via Franz diffusion cells to identify bioavailability limitations . For mechanistic clarity, integrate RNA-seq data from treated tissues to map glucocorticoid receptor activation pathways .

Q. How can researchers address ethical challenges in longitudinal studies assessing this compound’s long-term safety?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to estimate attrition rates.
  • Ethical Oversight : Independent DSMB (Data Safety Monitoring Board) for adverse event review.
  • Informed Consent : Transparent disclosure of risks (e.g., skin atrophy, HPA axis suppression) .
    Use propensity score matching to balance cohorts exposed to this compound versus controls .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in clinical trials?

Methodological Answer: Apply latent class analysis (LCA) to subgroup patients by response patterns (e.g., "rapid responders" vs. "non-responders"). Validate clusters via bootstrapping. For contradictory outcomes (e.g., efficacy in psoriasis but not eczema), perform meta-regression to explore moderators like disease endotypes or genetic polymorphisms (e.g., filaggrin mutations) .

Q. How should researchers handle conflicting data on this compound’s immunomodulatory effects in preclinical versus clinical settings?

Methodological Answer: Adopt a systems pharmacology approach to model dose-response relationships across species. Use allometric scaling to adjust for interspecies differences in metabolism. Validate findings with human organoid models or microdosing studies . For peer review transparency, pre-register hypotheses on platforms like Open Science Framework to distinguish exploratory vs. confirmatory results .

Experimental Design and Reporting Standards

Q. What are the minimal reporting requirements for this compound studies to ensure reproducibility?

Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies, detailing:

  • Drug formulation (e.g., vehicle composition, batch number).
  • Application frequency and duration.
  • Blinding protocols for histopathological scoring.
    For clinical trials, comply with CONSORT standards, including flow diagrams for participant allocation .

Q. How can researchers optimize the balance between exploratory and hypothesis-driven analyses in this compound research?

Methodological Answer: Use adaptive trial designs with pre-specified endpoints for primary hypotheses, while reserving secondary analyses for exploratory biomarkers (e.g., TSLP levels). Apply false discovery rate (FDR) correction to mitigate Type I errors in omics datasets .

Key Takeaways:

  • Basic research on this compound requires standardized models and stratification to ensure reproducibility.
  • Advanced studies demand frameworks like PICOT/FINER and translational methods to resolve data conflicts.
  • Ethical and reporting standards are critical for longitudinal safety assessments and peer review credibility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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fluocinonide
Reactant of Route 2
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fluocinonide

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